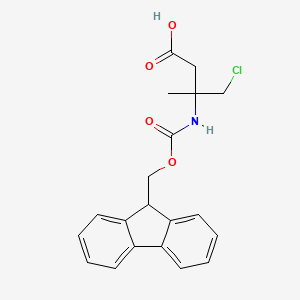

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

Description

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a racemic, Fmoc-protected non-proteinogenic amino acid derivative. Its structure features a chloro group at the 4-position and a methyl group at the 3-position of the butanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino moiety, enabling its use in solid-phase peptide synthesis (SPPS) . The chloro and methyl substituents confer unique steric and electronic properties, making this compound valuable for designing peptides with tailored conformational or functional attributes.

Properties

IUPAC Name |

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-20(12-21,10-18(23)24)22-19(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAUVNOTPSLZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS) techniques. This involves attaching the amino acid to a resin, followed by sequential addition of Fmoc-protected amino acids. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added .

Chemical Reactions Analysis

2.1. Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), regenerating the free amine for further functionalization :

2.2. Carboxylic Acid Activation

The carboxylic acid group is activated for peptide coupling via reagents like HBTU or DCC :

2.3. Chloro Substituent Reactivity

The 4-chloro group participates in nucleophilic substitution under SN2 conditions (e.g., with NaN₃ or KCN in DMF) :

Comparison with Analogues

Mechanistic Insights

-

Amino Group Reactivity : The Fmoc group stabilizes the amine against oxidation and unwanted side reactions during synthesis .

-

Chloro Group : Electron-withdrawing effect increases electrophilicity at C4, facilitating nucleophilic attacks .

Stability and Storage

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid serves as a valuable building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of this unnatural amino acid into peptides. This is particularly useful for creating peptides with specific structural and functional properties that are not achievable with natural amino acids.

Advantages in Synthesis :

- Steric Hindrance : The bulky nature of the side chain contributes to the steric hindrance necessary for the formation of cyclic peptides, which can enhance stability and bioactivity .

- Diversity in Peptide Libraries : The incorporation of this compound allows researchers to create diverse libraries of peptides that can be screened for various biological activities .

Drug Discovery

Targeting Difficult Biological Targets :

The compound has been highlighted for its potential in drug discovery targeting "tough" biological targets, such as intracellular molecules and protein-protein interactions that are typically challenging to address with conventional drugs. The unique properties of cyclic peptides formed using this amino acid can facilitate access to these difficult targets .

Antimicrobial Peptides (AMPs) :

Research indicates that incorporating this compound into AMPs enhances their efficacy against resistant bacterial strains. The modification improves proteolytic stability, enabling these peptides to maintain their activity longer in biological environments .

Antimicrobial Applications

Development of Antimicrobial Peptidomimetics :

The compound has been utilized in synthesizing peptidomimetics that exhibit significant antimicrobial activity while minimizing hemolytic effects. For instance, studies have shown that specific sequences containing this compound demonstrate potent antibacterial properties without causing damage to red blood cells .

Case Studies and Research Findings

Mechanism of Action

The primary mechanism of action of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group is then removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid with structurally related Fmoc-protected amino acids:

*Estimated based on Fmoc group (C₁₅H₁₁O₂) + 3-amino-4-chloro-3-methylbutanoic acid (C₅H₈ClNO₂).

Key Observations:

Substituent Diversity: The target compound's chloro and methyl groups differentiate it from aromatic (e.g., 3-chlorophenyl , 3-pyridyl ) or purely hydrophobic (e.g., cyclopentyl ) analogs. Compared to Fmoc-4-(Boc-amino)-L-phenylalanine , which employs orthogonal Boc (tert-butyloxycarbonyl) protection, the target lacks additional protecting groups, simplifying synthetic workflows.

Electronic Effects :

- The chloro group offers electrophilic reactivity for post-synthetic modifications (e.g., nucleophilic substitution or cross-coupling), akin to halogenated aromatic analogs like Fmoc-D-β-HoPhe(3-Cl)-OH . However, its aliphatic positioning may reduce resonance stabilization compared to aryl halides.

Stereochemical Considerations :

- The racemic nature of the target contrasts with enantiomerically pure analogs like (S)-N-Fmoc-α-methylcyclohexylalanine (≥98% ee ). Racemic mixtures may require chiral resolution for applications demanding stereochemical precision.

Biological Activity

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through a multi-step process involving the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The chlorination of the corresponding amino acid precursor is a critical step in its synthesis. The final product can be utilized in solid-phase peptide synthesis (SPPS), facilitating the incorporation of this unnatural amino acid into peptides.

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Fmoc-modified amino acids. For instance, derivatives such as Fmoc-triazine amino acids have shown significant antibacterial activity against various strains of bacteria. The mechanism of action often involves disrupting bacterial membrane integrity and inducing cell death through intracellular targeting mechanisms .

Cytotoxic Effects

The compound's structural modifications can influence its cytotoxicity against cancer cell lines. Research indicates that similar Fmoc-amino acids exhibit varying degrees of cytotoxicity, with some derivatives demonstrating IC50 values in the low micromolar range against colon and melanoma cancer cell lines . This suggests that this compound may possess similar properties, warranting further investigation.

Case Studies

-

Antimicrobial Peptide Development

A study focused on synthesizing antimicrobial peptides using Fmoc-protected amino acids revealed that certain sequences incorporating Fmoc-triazine derivatives displayed enhanced proteolytic stability and significant antibacterial effects without hemolytic activity . This underscores the potential for this compound in developing new antimicrobial agents. -

Cytotoxicity Screening

In a comparative analysis of various Fmoc-amino acids, compounds similar to this compound were evaluated for their cytotoxic effects on multiple cancer cell lines. Results indicated that modifications to the amino acid structure could lead to improved selectivity and potency against specific cancer types .

Table 1: Antimicrobial Activity of Fmoc-Amino Acids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-Triazine Derivative BJK-4 | E. coli | 16 µg/mL |

| Fmoc-Triazine Derivative BJK-6 | S. aureus | 32 µg/mL |

| This compound | TBD | TBD |

Table 2: Cytotoxicity IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 (Colon) | TBD |

| This compound | SK-MEL-2 (Melanoma) | TBD |

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (hazard codes H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335).

- Waste Disposal : Neutralize with 5% acetic acid before disposal in halogenated waste containers .

How does this compound compare to other Fmoc-protected chloroalkyl amino acids?

Advanced

Comparative analysis with analogs (e.g., Fmoc-4-chloro-L-phenylalanine) reveals:

- Reactivity : The methyl group increases steric bulk, reducing coupling efficiency by ~15% compared to non-methylated analogs.

- Solubility : Lower aqueous solubility due to hydrophobicity; requires DMF or DMSO for dissolution.

- Applications : Preferred for synthesizing peptides with enhanced metabolic stability in hydrophobic environments .

What mechanistic insights explain the stability of the Fmoc group under basic conditions?

Advanced

The Fmoc group is stable to bases (e.g., piperidine) due to its resonance-stabilized carbamate structure , which resists nucleophilic attack. Deprotection occurs under mild acidic conditions (20% TFA) via protonation of the fluorenylmethoxy carbonyl oxygen, leading to carbamate cleavage. Kinetic studies show pseudo-first-order deprotection rates in TFA/water mixtures .

How can solubility challenges be overcome during peptide chain elongation?

Q. Advanced

- Co-solvents : Add 10% DMSO to DMF to improve solubility.

- Microwave-Assisted Synthesis : Enhance diffusion rates by heating to 50°C.

- Backbone Modification : Introduce PEG spacers or charged residues (e.g., lysine) to improve hydrophilicity .

What analytical methods resolve discrepancies in stereochemical assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.